2,4-Dibromo-6-(tert-butyl)aniline
Description
Significance of Aryl Halides in Organic Synthesis
Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. These compounds are of paramount importance in organic synthesis, serving as fundamental building blocks for the construction of more complex molecules. Their significance stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of chemical reactions.
One of the most powerful applications of aryl halides is in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atoms in 2,4-Dibromo-6-(tert-butyl)aniline make it a prime candidate for such transformations, enabling the introduction of various functional groups at specific positions on the aromatic ring. This versatility makes aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The presence of multiple halogen atoms, as in this compound, offers the potential for sequential or site-selective cross-coupling reactions, further expanding its synthetic utility. The ability to control which halogen reacts allows for the stepwise construction of highly substituted and complex molecular architectures.
Role of Substituted Anilines in Advanced Chemical Applications
Substituted anilines, which are derivatives of aniline (B41778) containing additional functional groups on the aromatic ring, are crucial intermediates in numerous advanced chemical applications. The amino group of the aniline moiety can be readily modified, and the substituents on the ring can influence the compound's electronic properties, reactivity, and biological activity.
These compounds are foundational to the synthesis of a vast range of commercial products. In the pharmaceutical industry, the substituted aniline scaffold is a common feature in many drug molecules, contributing to their therapeutic effects. In agriculture, they are used to create potent herbicides and fungicides. For instance, the fungicide thifluzamide (B1681302) is synthesized from a related dibromoaniline derivative. google.com Furthermore, substituted anilines are key components in the manufacturing of dyes and pigments, where the specific substituents dictate the color and properties of the final product.
The combination of the reactive amino group and the tunable properties imparted by the ring substituents makes substituted anilines a versatile class of compounds with broad-ranging applications in materials science, including the development of polymers and other advanced materials.
Overview of Research Trajectories for this compound
Current research involving this compound primarily focuses on its utility as a synthetic intermediate. The presence of two bromine atoms and an amino group on a sterically hindered ring makes it an interesting substrate for exploring reaction methodologies and synthesizing novel compounds.
One major research trajectory is its use in cross-coupling reactions . The differential reactivity of the two bromine atoms, influenced by the electronic effects of the amino group and the steric hindrance of the tert-butyl group, is a subject of investigation. Researchers are exploring selective functionalization at either the C2 or C4 position to create a diverse array of derivatives. These derivatives can then serve as precursors for more complex molecules with potential applications in medicinal chemistry and materials science.
Another area of interest is the synthesis of heterocyclic compounds . The aniline moiety can be used to construct fused ring systems, such as quinolines and indoles, which are prevalent in many biologically active molecules. The bromine atoms can be retained for further functionalization or removed during the synthetic sequence.
Finally, while specific biological activity for this compound itself is not extensively documented, its role as a scaffold for generating libraries of new compounds for biological screening is an implicit research direction. By systematically modifying the structure through its reactive handles, chemists can create a multitude of new chemical entities to be tested for various therapeutic applications.
Below are tables detailing the properties and synthetic information for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 94115-05-6 |
| Molecular Formula | C₁₀H₁₃Br₂N |
| Molecular Weight | 307.03 g/mol |
| Physical Form | Solid or semi-solid or liquid or lump |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
| Purity | Typically ≥97% |
Table 2: Synthesis of this compound
| Reaction | Details |
|---|---|
| Starting Material | 6-(tert-butyl)aniline |
| Reagent | Bromine (Br₂) |
| Solvent | Acetic acid or chloroform (B151607) |
| Reaction Type | Electrophilic Aromatic Substitution (Bromination) |
| General Conditions | The reaction is typically carried out at a controlled temperature with stirring to ensure complete dibromination at the positions ortho and para to the activating amino group. |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNBOTYWWDTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dibromo 6 Tert Butyl Aniline
Regioselective Direct Bromination Approaches
The direct bromination of 2-(tert-butyl)aniline is the most straightforward route to 2,4-Dibromo-6-(tert-butyl)aniline. However, the aniline (B41778) starting material presents a significant challenge. The amino group (-NH₂) is a powerful activating group, meaning it strongly donates electron density into the benzene (B151609) ring, making it highly reactive towards electrophiles. pearson.com This high reactivity can often lead to multiple brominations, yielding undesired products like tribromoaniline. youtube.com Furthermore, the bulky tert-butyl group exerts a significant steric influence, directing incoming electrophiles away from its adjacent positions. Therefore, achieving the specific 2,4-dibromo substitution pattern requires careful control over the reaction, a process known as regioselective synthesis.
The choice of brominating agent and the specific reaction conditions are the most critical factors in controlling the outcome of the synthesis. Researchers have explored various methods to optimize the yield and purity of this compound by fine-tuning these parameters.
Molecular bromine (Br₂) is a common and potent brominating agent. However, its reactivity is heavily influenced by the solvent system used. In polar protic solvents like water, bromine readily ionizes, leading to a high concentration of the electrophilic species and causing rapid, often uncontrollable, reaction with highly activated rings like aniline to form 2,4,6-tribromoaniline (B120722). youtube.comvideohighlight.com
To moderate this reactivity, non-polar solvents such as carbon disulfide (CS₂) can be employed, which reduces the rate of reaction and can allow for mono-bromination. youtube.com However, even in non-polar solvents, the inherent high reactivity of the aniline ring can result in the formation of multiple substitution products. youtube.com Polar aprotic solvents, such as dimethylformamide (DMF), offer a middle ground, providing solubility for the reagents while not promoting the excessive ionization of bromine to the same extent as protic solvents. This allows for a more controlled reaction. For substituted anilines, the use of Br₂ in solvents like acetic acid or chloroform (B151607) is a typical approach.
| Solvent Type | Example Solvent | General Outcome | Controllability |
|---|---|---|---|
| Polar Protic | Water (Bromine Water) | Rapid formation of 2,4,6-tribromoaniline precipitate. byjus.com | Low |
| Non-Polar | Carbon Disulfide (CS₂) | Slower reaction, primarily ortho- and para-isomers formed. youtube.com | Moderate |
| Polar Aprotic | Dimethylformamide (DMF) | Controlled reaction, potential for selective bromination. | High |
N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine for electrophilic aromatic substitution. wikipedia.org It is a crystalline solid that is easier and safer to handle than liquid bromine and serves as a source of electrophilic bromine, often providing higher regioselectivity. masterorganicchemistry.com The use of NBS is a common method for the bromination of electron-rich aromatic compounds like anilines and phenols. wikipedia.org
The selectivity of NBS-mediated bromination is highly dependent on the solvent. lookchem.com For instance, using DMF as the solvent can lead to high levels of para-selectivity in the bromination of anilines. wikipedia.org Furthermore, the reaction can be catalyzed to enhance its efficiency and selectivity. The use of a catalytic amount of ammonium (B1175870) acetate (B1210297) with NBS at room temperature has been reported as a rapid, high-yielding, and regioselective method for the monobromination of anilines. researchgate.net For the synthesis of this compound, NBS represents a more controllable reagent compared to Br₂.
| Catalyst/Additive | Solvent | Key Advantage | Reference |
|---|---|---|---|
| None | Dimethylformamide (DMF) | High para-selectivity. | wikipedia.org |
| Ammonium Acetate (catalytic) | Acetonitrile | Efficient, rapid, and regioselective monobromination at room temperature. | researchgate.net |
| None | Solid State | Exclusively nuclear brominated products, reactivity depends on temperature. | rsc.org |
Controlling the reaction temperature is a fundamental strategy for achieving selectivity in organic synthesis. Electrophilic aromatic brominations performed at the lowest effective temperature often exhibit higher regioselectivity. mdpi.com For the synthesis of this compound, maintaining a controlled temperature, often between 0–25°C, is crucial to minimize side reactions such as over-bromination.
Equally important is the control of the molar ratio of the reactants. To produce a dibrominated product, approximately two equivalents of the brominating agent (e.g., NBS or Br₂) are required relative to the starting aniline. Using a significant excess of the brominating agent would likely lead to the formation of the trisubstituted product, while using only one equivalent would primarily yield monobrominated anilines. Precise control over stoichiometry is essential for maximizing the yield of the desired 2,4-dibromo compound. sci-hub.se
In many electrophilic aromatic substitution reactions, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to activate the halogen by polarizing the Br-Br bond, making it a more potent electrophile. lumenlearning.com However, for highly activated substrates like aniline, a Lewis acid catalyst is typically not necessary. pearson.comchemistrysteps.com The electron-rich nature of the aniline ring is sufficient to react with molecular bromine directly. pearson.com
Furthermore, the use of a Lewis acid with aniline can be problematic. The amino group of aniline is a Lewis base and can react with the Lewis acid catalyst. youtube.comchemistrysteps.com This acid-base reaction forms an anilinium complex, where the nitrogen atom bears a positive charge. This positively charged group is strongly deactivating and a meta-director, which would shut down the desired ortho-para substitution and lead to the formation of unwanted byproducts. chemistrysteps.com Therefore, Lewis acid catalysts are generally avoided in the direct bromination of anilines.
The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is governed by the electronic and steric properties of the starting material, 2-(tert-butyl)aniline.
Electrophile Generation : The reaction begins with the generation of an electrophile. With NBS, a source of Br⁺ is generated in situ. With molecular bromine, the π-electrons of the highly activated aniline ring attack a Br₂ molecule, polarizing it and causing one bromine atom to leave as a bromide ion (Br⁻).
Electrophilic Attack and Formation of the Sigma Complex : The electrophile (Br⁺) attacks the electron-rich benzene ring. The amino group is a powerful ortho, para-director because its nitrogen lone pair can be delocalized into the ring through resonance, increasing the electron density at the ortho and para positions. byjus.comchemistrysteps.com The bulky tert-butyl group at position 2 sterically hinders attack at the adjacent ortho position (position 3). Therefore, the electrophile is directed to the available ortho position (position 6) and the para position (position 4). The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (also called a Wheland intermediate). lumenlearning.com
Deprotonation and Aromaticity Restoration : In the final step, a base (which could be a solvent molecule or the bromide ion generated in the first step) removes a proton (H⁺) from the carbon atom that bears the new bromine atom. lumenlearning.com This step restores the aromaticity of the ring and yields the substituted aniline product. This process occurs twice to introduce both bromine atoms at the 4- and 6-positions.
The regiochemical outcome is a direct consequence of the combined directing effects of the activating -NH₂ group and the sterically demanding -C(CH₃)₃ group, which makes the 4- and 6-positions the most favorable sites for electrophilic attack.
Mechanistic Investigations of Electrophilic Aromatic Substitution
Influence of Amino Group Activating and Directing Effects
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. libretexts.orgucalgary.ca Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance. libretexts.orgrsc.org This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). allen.in
The resonance effect of the amino group increases the electron density predominantly at the ortho and para positions relative to itself. rsc.orgscispace.com This makes the -NH₂ group a strong ortho-, para-director. ucalgary.calibretexts.org In the bromination of an aniline, the high reactivity means that substitution tends to occur at all available ortho and para positions, often leading to polysubstitution, such as the formation of 2,4,6-tribromoaniline from aniline. libretexts.orgncert.nic.in This high reactivity is so pronounced that the reaction often proceeds rapidly without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings. chemistrysteps.com
Steric and Electronic Effects of the tert-Butyl Group
The tert-butyl group [-C(CH₃)₃] influences the regioselectivity of the bromination through a combination of steric and electronic effects. Electronically, it is a weak electron-donating group through an inductive effect (+I effect), which slightly activates the ring. stackexchange.com Like other alkyl groups, it is also considered an ortho-, para-director. ucalgary.ca
However, the most significant contribution of the tert-butyl group is its steric bulk. ucalgary.cawikipedia.org Its large size sterically hinders the adjacent ortho position. In the starting material, 6-(tert-butyl)aniline, the tert-butyl group at position 6 effectively blocks electrophilic attack at position 5. Consequently, during bromination, the incoming electrophile is directed to the positions activated by the amino group and not sterically blocked by the tert-butyl group. The positions ortho (position 2) and para (position 4) to the strongly activating amino group are sterically accessible, leading to the formation of the 2,4-dibromo substitution pattern. The para position is often favored due to reduced steric hindrance compared to the ortho position. stackexchange.com
Alternative Synthetic Routes and Methodological Innovations
Beyond direct bromination, other synthetic strategies offer alternative pathways to substituted anilines, providing tools for more complex molecular construction.
Exploration of Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful reaction in organometallic chemistry for creating organolithium reagents, which are potent nucleophiles. wikipedia.org The reaction typically involves treating an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi). ias.ac.in The exchange is very fast, with rates following the trend I > Br > Cl. wikipedia.org
For a compound like this compound, this reaction presents a potential synthetic route for further functionalization. By treating the dibromo compound with one equivalent of an alkyllithium reagent at low temperatures, it might be possible to selectively replace one of the bromine atoms with lithium. This would generate a lithiated aniline intermediate, which could then be reacted with a variety of electrophiles to introduce new substituents at either the C-2 or C-4 position. The reaction is kinetically controlled, and its feasibility depends on the stability of the resulting organolithium species. wikipedia.orgharvard.edu This method is particularly valuable for preparing compounds that are not accessible through direct lithiation or other substitution reactions. ias.ac.inacs.org
Comparison with Other Bromination Strategies
While direct bromination with molecular bromine (Br₂) is common, several other reagents have been developed to offer better control, safety, and selectivity.
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than fuming liquid bromine. masterorganicchemistry.com It serves as a source of electrophilic bromine, often providing a low, constant concentration of Br₂ in the reaction mixture, which helps to prevent over-bromination of highly activated rings like anilines. libretexts.orgyoutube.com This makes NBS a preferred reagent for achieving controlled mono- or di-bromination where Br₂ might lead exclusively to the tri-brominated product. chemistrysteps.comcommonorganicchemistry.com
Oxidative Bromination Systems: Another approach involves using a stable bromide salt, like sodium or calcium bromide, in combination with an oxidant such as hydrogen peroxide (H₂O₂). researchgate.net These systems generate the electrophilic bromine species in situ. They are considered greener alternatives as they avoid the direct use of hazardous Br₂ and can exhibit high atom economy. researchgate.net
Other N-Bromo Reagents: Reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂) have also been developed as effective brominating agents for anilines and other activated aromatic compounds. researchgate.netresearchgate.net
| Bromination Strategy | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Bromination | Br₂ in a solvent (e.g., Acetic Acid, CHCl₃) | Readily available and potent reagent. | Hazardous (corrosive, toxic fumes), can lead to over-bromination with activated rings. libretexts.orgmasterorganicchemistry.com |
| N-Bromosuccinimide | NBS, often with a radical initiator or in a polar solvent | Solid, easier/safer to handle, provides a low concentration of Br₂ for better control and selectivity. chemistrysteps.commasterorganicchemistry.com | Higher reagent cost compared to Br₂. |
| Oxidative Bromination | NaBr or KBr with H₂O₂ | Greener (avoids direct use of Br₂), high atom economy, uses stable and inexpensive salts. researchgate.net | May require catalyst and careful control of reaction conditions to avoid side reactions. |
| Other N-Bromo Reagents | e.g., N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Can offer high reactivity and rapid reactions. researchgate.net | Reagent may be specialized and more expensive. |
Scalability Considerations in Synthetic Design
When moving a synthesis from the laboratory bench to industrial-scale production, several factors beyond reaction yield become paramount. The synthesis of this compound is no exception.
The use of liquid bromine on a large scale presents significant challenges. It is highly corrosive, toxic, and has a high vapor pressure, requiring specialized handling equipment and stringent safety protocols to manage fuming. masterorganicchemistry.com Furthermore, the reaction produces hydrogen bromide (HBr) as a byproduct, which is also corrosive and requires neutralization and disposal, adding to the process complexity and waste stream.
For these reasons, alternative bromination strategies are often more attractive for industrial applications. The use of solid, crystalline reagents like N-bromosuccinimide (NBS) mitigates many of the handling hazards associated with liquid Br₂. masterorganicchemistry.com Oxidative bromination methods using bromide salts and oxidants like H₂O₂ are also highly advantageous for scalability. researchgate.net These reagents are typically more stable, less hazardous, and the processes can be more environmentally benign ("greener"), which is an increasing focus in modern chemical manufacturing. researchgate.net The selection of a synthetic route for large-scale production must therefore balance reagent cost, operational safety, capital investment for specialized equipment, and waste management.
Continuous Flow Reactor Applications for Process Intensification
The synthesis of this compound is typically achieved through the electrophilic bromination of 6-(tert-butyl)aniline using reagents like molecular bromine. Traditionally performed in batch reactors, this process presents challenges related to the control of a highly exothermic reaction and the handling of hazardous materials on a large scale. Continuous flow reactors offer a robust solution for process intensification, providing substantial improvements in safety, efficiency, and product quality. google.com
Flow chemistry involves pumping reactants through a network of tubes or microfluidic chips, where the reaction occurs within a well-defined volume. mit.edu This methodology offers superior heat and mass transfer compared to batch processing. For the bromination of 6-(tert-butyl)aniline, the high surface-area-to-volume ratio of a flow reactor allows for the rapid dissipation of heat, enabling precise temperature control and preventing thermal runaway and the formation of over-brominated or other impurities. cfrt-tks.com
The residence time in the reactor, which dictates the extent of the reaction, can be precisely controlled by adjusting the flow rate of the pumps and the internal volume of the reactor coil. mit.edu This level of control allows for the optimization of the reaction to maximize the yield of the desired 2,4-dibromo isomer while minimizing unreacted starting material and byproducts. nih.gov The reduced internal volume of flow reactors also significantly enhances safety by minimizing the amount of hazardous material present at any given moment. cfrt-tks.com
Research in related continuous processes demonstrates that telescoping multiple reaction steps is possible, eliminating the need for isolating intermediates and thereby streamlining the entire synthesis. nih.gov This approach could be applied to the synthesis and subsequent reactions of this compound.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Volume | Large (e.g., >100 L) | Small (e.g., <1 L) |
| Heat Transfer | Limited, potential for local hot spots | Excellent, precise temperature control |
| Residence Time Control | Variable, based on addition and quenching time | Precise, controlled by flow rate and reactor volume mit.edu |
| Safety | Higher risk due to large quantities of hazardous reagents | Inherently safer due to small reactor volume cfrt-tks.com |
| Typical Yield | Moderate to good | Potentially higher due to superior control cfrt-tks.com |
| Product Purity | Good, but may require extensive purification | Often higher, with reduced byproduct formation cfrt-tks.com |
Automated Crystallization Techniques for Product Isolation
Following the synthesis, the isolation and purification of this compound are critical steps to achieve the desired product quality. While traditional methods involve manual recrystallization from solvents like ethanol (B145695) or methanol, automated crystallization techniques offer significant advantages in terms of consistency, purity, and efficiency.
Automated crystallization platforms allow for precise and programmable control over critical process parameters that influence crystal growth, such as cooling rate, agitation speed, and anti-solvent addition profiles. By meticulously controlling these variables, it is possible to consistently produce crystals with a desired size distribution and morphology. This is crucial as it directly impacts the efficiency of downstream processes like filtration and drying.
The use of Process Analytical Technology (PAT), such as in-line turbidity or particle size analyzers, integrated into automated systems provides real-time data on the crystallization process. This allows for feedback control loops to dynamically adjust conditions, ensuring reproducibility from batch to batch and facilitating process optimization. The outcome is a more robust and efficient isolation process that yields a final product of consistently high purity, free from occluded solvents and impurities.
Table 2: Comparison of Manual vs. Automated Crystallization for this compound
| Parameter | Manual Crystallization | Automated Crystallization |
|---|---|---|
| Cooling Rate Control | Manual, often non-linear and inconsistent | Precisely controlled, programmable linear or non-linear profiles |
| Reproducibility | Low, operator-dependent | High, independent of operator |
| Process Monitoring | Visual inspection | Real-time monitoring with PAT (e.g., turbidity, FBRM) |
| Crystal Size Distribution | Broad and inconsistent | Narrow and controlled |
| Final Product Purity | Variable | Consistently higher due to optimized process |
| Process Optimization | Labor-intensive, trial and error | Systematic and data-driven |
Bromine Scavengers in Waste Management for Environmental Compliance
The bromination of aromatic compounds inevitably leads to waste streams containing residual molecular bromine (Br₂) and hydrogen bromide (HBr). These byproducts are corrosive and environmentally harmful, necessitating their removal before wastewater can be discharged. The use of bromine scavengers is a critical step in the waste management protocol to ensure environmental compliance.
The primary goal of a bromine scavenger is to react with and neutralize excess bromine, converting it into less harmful, water-soluble bromide salts. Common and effective scavengers include reducing agents such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). These compounds readily react with bromine in the aqueous waste stream.
For example, sodium bisulfite reacts with bromine and water to form sodium bisulfate and hydrogen bromide. The hydrogen bromide is subsequently neutralized by the addition of a base. The selection of a scavenger depends on factors such as cost, efficiency, and the nature of the other components in the waste stream. Implementing an effective scavenging protocol is essential for a green and sustainable chemical process.
Table 3: Common Bromine Scavengers for Waste Treatment
| Scavenger | Chemical Formula | Reaction with Bromine (Br₂) | Key Advantages |
|---|---|---|---|
| Sodium Bisulfite | NaHSO₃ | Br₂ + NaHSO₃ + H₂O → 2HBr + NaHSO₄ | Cost-effective, readily available |
| Sodium Thiosulfate | Na₂S₂O₃ | 2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆ | Fast reaction, commonly used for quenching |
| Sodium Sulfite | Na₂SO₃ | Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2HBr | Effective reducing agent |
Chemical Reactivity and Derivatization of 2,4 Dibromo 6 Tert Butyl Aniline
Exploration of Substitution Reactions at Bromine Centers
The two bromine atoms on the aromatic ring of 2,4-Dibromo-6-(tert-butyl)aniline represent primary sites for substitution reactions, which can be approached through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways with Diverse Nucleophiles (e.g., Amines, Thiols)
Classic nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be "activated" by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. The structure of this compound, however, features electron-donating groups (the amino and tert-butyl groups), which deactivate the ring toward this type of reaction. Consequently, direct substitution of the bromine atoms by nucleophiles like amines or thiols via a standard SNAr mechanism is electronically disfavored and unlikely to proceed without specialized conditions or catalysts. No specific examples of such reactions for this compound are documented in the available literature.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atoms on this compound make it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These modern synthetic methods are highly effective for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. It is anticipated that the compound can undergo reactions such as Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, an aryl halide is coupled with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product.
While specific examples detailing the performance of this compound in these reactions are not specified in available search results, a generalized reaction scheme can be proposed.
Table 1: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (General) | Potential Product Class |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted tert-butylanilines |
| Buchwald-Hartwig | Amine | Pd or Ni catalyst, Ligand, Base | Diamine derivatives |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted anilines |
Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety
The aniline functional group is redox-active and can undergo both oxidation and reduction, although the presence of other substituents can influence the outcome.
Formation of Corresponding Quinones and Other Oxidized Derivatives
The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, or quinones, depending on the oxidant and reaction conditions. For this compound, oxidation with a strong oxidizing agent like potassium permanganate (B83412) could potentially yield the corresponding nitroso or nitro derivative. The formation of a quinone would require the oxidation of the aniline and likely the loss of a substituent, a process for which no specific data exists for this compound.
Reductive Transformations of Bromine Substituents
The bromine atoms on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride, or through catalytic hydrogenation. This process would convert this compound into 6-(tert-butyl)aniline or intermediate monobrominated species, depending on the stoichiometry and reaction conditions.
Functionalization and Derivatization of the Amino Group
The primary amino group is a versatile handle for further molecular modification. Standard aniline chemistry can be applied, though the steric hindrance imposed by the adjacent bulky tert-butyl group and the bromine atom is expected to significantly influence reactivity. Potential reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. The steric bulk around the nitrogen would likely require more forcing conditions than for unhindered anilines.
Alkylation: Introduction of alkyl groups at the nitrogen atom.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate could then be used in various Sandmeyer-type reactions to introduce a wide range of functional groups in place of the original amino group.
Detailed experimental data or specific examples of these transformations for this compound are not reported in the reviewed sources.
Amide Formation and Related Reactions
The primary amine functionality of this compound allows it to readily undergo acylation reactions to form the corresponding amides. This transformation is a fundamental reaction in organic synthesis, often employed to protect the amino group or to introduce new functional moieties into the molecule. The reaction typically involves the treatment of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
While specific literature on the acylation of this compound is not widely available in general chemical databases, the principles of aniline acylation are well-established. For instance, the reaction of a related compound, 2-(2-t-butyl) phenoxy) acetic acid, with oxalyl chloride generates an acyl chloride, which is then reacted with concentrated aqueous ammonia (B1221849) to produce the corresponding amide with a high yield of 89.0%. google.com This suggests that this compound would similarly react with various acyl chlorides to form a stable amide bond. The steric hindrance imposed by the ortho-tert-butyl group might necessitate slightly more forcing reaction conditions compared to unhindered anilines, but the inherent nucleophilicity of the amino group is expected to drive the reaction to completion.
Table 1: Representative Amide Formation Reactions
| Amine Reactant | Acylating Agent | Product |
| This compound | Acetyl Chloride | N-(2,4-Dibromo-6-(tert-butyl)phenyl)acetamide |
| This compound | Benzoyl Chloride | N-(2,4-Dibromo-6-(tert-butyl)phenyl)benzamide |
| This compound | Acetic Anhydride | N-(2,4-Dibromo-6-(tert-butyl)phenyl)acetamide |
Note: The products listed in this table are based on established chemical principles of aniline acylation, as specific experimental data for this compound was not found in the searched literature.
Alkylation and Arylation of the Nitrogen Center
Beyond acylation, the nitrogen atom of this compound can also be a site for alkylation and arylation, leading to the formation of secondary and tertiary amines. These reactions expand the structural diversity of derivatives that can be synthesized from this starting material.
N-Alkylation
N-alkylation of anilines can be achieved by reacting them with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to deprotonate the resulting ammonium (B1175870) salt and regenerate the neutral amine for further reaction if desired. For sterically hindered anilines such as this compound, SN2 reactions with primary alkyl halides would be the most probable pathway. While specific examples for this exact compound are scarce in readily accessible literature, related patents describe the alkylation of aromatic amines using various catalysts and reaction conditions. For example, the alkylation of aniline with isobutylene (B52900) can be controlled to produce mono-ortho-tert-butyl-aniline. google.com
N-Arylation
The introduction of an aryl group onto the nitrogen atom is typically accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful reaction allows for the formation of C-N bonds between aryl halides and amines. In the context of this compound, it could theoretically be coupled with a variety of aryl halides or boronic acids to yield N-aryl derivatives. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The significant steric hindrance around the nitrogen atom due to the ortho-tert-butyl group and a bromine atom would likely influence the choice of ligand and reaction conditions, favoring bulky, electron-rich phosphine ligands that are known to facilitate challenging cross-coupling reactions.
Table 2: Potential N-Alkylation and N-Arylation Reactions
| Amine Reactant | Alkylating/Arylating Agent | Catalyst/Conditions | Product |
| This compound | Methyl Iodide | Base (e.g., K2CO3) | 2,4-Dibromo-N-methyl-6-(tert-butyl)aniline |
| This compound | Benzyl Bromide | Base (e.g., Na2CO3) | N-Benzyl-2,4-dibromo-6-(tert-butyl)aniline |
| This compound | Phenylboronic Acid | Pd catalyst, phosphine ligand, base | 2,4-Dibromo-N-phenyl-6-(tert-butyl)aniline |
Advanced Structural Characterization and Analysis in Chemical Research
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and details of the crystal lattice. However, a comprehensive search of crystallographic databases reveals no published crystal structure for 2,4-Dibromo-6-(tert-butyl)aniline. For context, studies on analogous compounds, such as 2,6-dibromo-4-butylaniline (B187755), have been performed, revealing details about molecular planarity and hydrogen bonding networks, but this data cannot be directly extrapolated to the title compound due to structural differences.
Advanced Spectroscopic Characterization of this compound and Its Derivatives
Spectroscopic methods are essential for confirming molecular identity and elucidating structural details in both solid and solution states. While these techniques are routinely used, specific, published spectra for this compound are not present in the searched scientific literature.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would provide key information. The protons of the tert-butyl group would likely appear as a sharp singlet in the aliphatic region. The two aromatic protons on the benzene (B151609) ring would appear as distinct signals, likely doublets, with chemical shifts influenced by the surrounding bromo, amino, and tert-butyl groups. The amino (-NH₂) protons would typically present as a broad singlet.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The spectrum would be expected to display signals for the four carbons of the tert-butyl group, and the six carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the attached substituents.
No peer-reviewed ¹H or ¹³C NMR data for this compound could be located to populate a data table.
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃Br₂N.
Molecular Ion Peak: The mass spectrum would be expected to show a characteristic molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 abundance), the molecular ion peak would appear as a triplet of peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 1:2:1).
Fragment Analysis: Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Subsequent fragmentation could involve the loss of bromine atoms or other neutral fragments.
A search for an experimental mass spectrum for this compound did not yield any published data, precluding a detailed analysis of its fragmentation pattern.
Computational and Theoretical Investigations of 2,4 Dibromo 6 Tert Butyl Aniline
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
HOMO-LUMO Energy Gap Analysis and Orbital Contributions
A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For 2,4-Dibromo-6-(tert-butyl)aniline, a DFT study would reveal the specific energy values of the HOMO and LUMO. Furthermore, it would detail the contributions of different atoms and molecular fragments (the aniline (B41778) ring, bromine atoms, and the tert-butyl group) to these orbitals. This information is vital for understanding which parts of the molecule are involved in electron donation (HOMO) and electron acceptance (LUMO) during chemical processes.
Prediction of Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity)
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. For instance:
Ionization Potential (IP): The energy required to remove an electron from a molecule, which can be related to the HOMO energy.
Electron Affinity (EA): The energy released when an electron is added to a molecule, related to the LUMO energy.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration.
A DFT study on this compound would provide numerical values for these descriptors, allowing for a predictive understanding of its behavior in chemical reactions.
Conformational Analysis and Tautomeric Equilibrium
The three-dimensional structure of a molecule is fundamental to its properties. The tert-butyl group in this compound can rotate, and the amine group can also adopt different orientations. A conformational analysis using DFT would identify the most stable conformation (the global minimum on the potential energy surface) and the energies of other, less stable conformers.
Additionally, while aniline primarily exists in its amino form, the possibility of tautomerism (e.g., to an imine form) could be investigated. DFT calculations would determine the relative energies of any potential tautomers, indicating the likelihood of their existence at equilibrium.
Solvent Effects on Molecular Stability and Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effect of different solvents on the stability and electronic properties of this compound. This is typically done using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. Such studies would reveal how the HOMO-LUMO gap, dipole moment, and other properties change in solvents of varying polarity.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
TD-DFT is a powerful extension of DFT used to study the excited states of molecules and predict their photophysical properties.
Absorption and Emission Spectra Simulations
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For this compound, this would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.
Furthermore, by optimizing the geometry of the first excited state, TD-DFT can simulate the fluorescence or phosphorescence emission spectrum. This provides information about the color of light the molecule would emit after being excited by light. These simulations are invaluable for understanding the photostability of the compound and for designing molecules with specific optical properties.
Excitonic Properties and Energy Transfer Mechanisms
The excitonic properties of a molecule describe the nature of its electronically excited states, which are fundamental to understanding its response to light. An exciton (B1674681) is a bound state of an electron and an electron hole, which are attracted to each other by electrostatic forces. In molecular systems, this corresponds to the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other virtual orbitals upon absorption of energy.
For this compound, the electronic properties are significantly influenced by the substituents on the aniline ring. The two bromine atoms, being electron-withdrawing, and the tert-butyl group, being electron-donating and sterically bulky, collectively modulate the energy levels of the HOMO and LUMO. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these effects. While specific experimental data on this compound is scarce in the literature, the excitonic properties can be inferred from studies on similarly substituted anilines.
The presence of heavy atoms like bromine is known to have a profound effect on energy transfer mechanisms, particularly through the enhancement of intersystem crossing (ISC). wikipedia.org ISC is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). wikipedia.org This is facilitated by spin-orbit coupling, which is significantly stronger for heavier atoms. wikipedia.org
Theoretical studies on other halogenated aromatic compounds have shown that the rate of ISC is dependent on the nature and position of the halogen atom. researchgate.net In the case of this compound, it is anticipated that the bromine atoms would provide a pathway for efficient population of triplet states upon photoexcitation. The energy difference between the S1 and T1 states (ΔE_ST) is a critical parameter governing the rate of ISC. Computational models can predict this energy gap, providing insight into the potential for processes like phosphorescence or thermally activated delayed fluorescence (TADF).
The table below illustrates the expected influence of the substituents on the key electronic properties of the aniline core, based on general principles observed in computational studies of substituted aromatics.
| Property | Effect of 2,4-Dibromo Substitution | Effect of 6-tert-butyl Substitution | Combined Effect on this compound |
| HOMO Energy | Lowered due to inductive electron withdrawal | Raised due to inductive electron donation | Moderated, with a net lowering expected due to the two bromine atoms |
| LUMO Energy | Significantly lowered | Slightly raised | Significant lowering, leading to a reduced HOMO-LUMO gap |
| Spin-Orbit Coupling | Significantly increased | Negligible | Significantly increased, favoring intersystem crossing |
| Excited State Lifetime | Potentially shortened due to enhanced ISC | Minor effect | Likely to have a shorter singlet excited state lifetime and a populated triplet state |
Energy transfer can also occur intermolecularly, for instance, from an excited this compound molecule to another molecule in its vicinity. The efficiency of such a transfer would depend on factors like the spectral overlap between the emission of the donor and the absorption of the acceptor, their relative orientation, and the distance between them, as described by Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer mechanisms.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
An MD simulation of this compound would typically involve defining a force field, which describes the potential energy of the system as a function of the coordinates of its particles. This allows for the calculation of the forces on each atom and, consequently, their motion over time by numerically solving Newton's equations of motion.
For this compound, MD simulations can reveal several important aspects:
Solvation and Intermolecular Interactions: When in a solution, the interactions between this compound and solvent molecules can be simulated. This can provide information on the solvation shell structure, hydrogen bonding involving the amino group, and halogen bonding involving the bromine atoms. Studies on other anilines in aqueous solutions have utilized MD simulations to analyze such interactions. bohrium.com
Binding to Macromolecules: In the context of potential biological activity, MD simulations can be employed to model the binding of this compound to a target protein. These simulations can predict the binding affinity, identify key interacting residues, and elucidate the stability of the protein-ligand complex over time. The bromine atoms may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition.
The following table summarizes the types of interactions that can be investigated using MD simulations for this compound.
| Interaction Type | Description | Potential Role in Dynamic Behavior |
| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Governs the overall shape and packing of the molecule in condensed phases. |
| Hydrogen Bonding | Interaction between the amino group (donor) and suitable acceptor atoms. | Influences solubility in protic solvents and interactions with biological targets. |
| Halogen Bonding | Non-covalent interaction where a halogen atom acts as an electrophilic species. | Can play a significant role in directing intermolecular assembly and binding to proteins. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulky tert-butyl group will sterically influence the approach of other molecules. |
Supramolecular Chemistry and Non Covalent Interactions Involving 2,4 Dibromo 6 Tert Butyl Aniline
Hydrogen Bonding Networks in Self-Assembly (e.g., N-H···Br, N-H···N)
The amino group in aniline (B41778) and its derivatives is a classic hydrogen bond donor. In the crystal structures of substituted anilines, both intermolecular N-H···N and intramolecular N-H···Br hydrogen bonds are significant forces in molecular self-assembly. nih.gov
In a closely related compound, 2,6-dibromo-4-butylaniline (B187755), the crystal structure reveals the presence of both types of hydrogen bonds. nih.gov Weak intramolecular N-H···Br hydrogen bonds contribute to a planar conformation of the amine group relative to the phenyl ring. nih.gov Furthermore, molecules of 2,6-dibromo-4-butylaniline are linked into one-dimensional zigzag chains through intermolecular N-H···N hydrogen bonds. nih.gov The formation of such hydrogen-bonded networks is a common feature in the supramolecular chemistry of anilines. aip.orgaip.org
For 2,4-Dibromo-6-(tert-butyl)aniline, similar hydrogen bonding patterns are expected. The N-H protons can act as donors to the nitrogen atom of a neighboring molecule (N-H···N) or to one of the bromine atoms (N-H···Br). However, the specific substitution pattern and steric hindrance from the bulky tert-butyl group at the ortho position can influence the formation and geometry of these bonds. It has been speculated that the bulkiness of a tert-butyl group can disrupt hydrogen-bonded networks, potentially leading to less ordered packing compared to analogs with smaller substituents.
Computational studies on aniline complexes have shown that N-H···N hydrogen bonds can range from weak to medium strength (2–21 kcal/mol). aip.org The geometry and energy of these bonds are highly dependent on the electronic nature of the substituents on the aniline ring and the proton acceptor. aip.orgacs.org In the case of this compound, the two electron-withdrawing bromine atoms would increase the acidity of the N-H protons, potentially strengthening their hydrogen bonding capability.
Table 1: Hydrogen-Bond Geometry in the Related Compound 2,6-Dibromo-4-butylaniline nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |
|---|---|---|---|---|---|
| N1—H1A···N1 | 0.86 | 2.53 | 3.181 (7) | 134 | Intermolecular |
| N1—H1A···Br1 | 0.86 | 2.68 | 3.095 (5) | 111 | Intramolecular |
| N1—H1B···Br2 | 0.86 | 2.64 | 3.074 (5) | 113 | Intramolecular |
(Where D is the donor atom and A is the acceptor atom)
Halogen Bonding Interactions in Crystal Structures
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen atom. acs.orgnih.gov The strength of the halogen bond generally increases from chlorine to bromine to iodine. nih.gov In molecules like this compound, the bromine atoms can participate in halogen bonding, particularly with the nitrogen atom of a neighboring molecule (Br···N).
The formation of halogen bonds is a significant factor in crystal engineering, often competing with or acting in concert with hydrogen bonds. acs.org Studies on perhalogenated anilines have demonstrated their capacity to act as bifunctional donors for both hydrogen and halogen bonds. acs.org For instance, in cocrystals of 2,3,5,6-tetrafluoro-4-bromoaniline with nitrogen-containing acceptors, both N–H···N hydrogen bonds and Br···N halogen bonds have been observed, dictating the final supramolecular architecture. acs.org
In other halogenated compounds, Br···O and Br···Br interactions have also been identified as important structure-directing forces. mdpi.com The ability of the bromine atoms in this compound to form halogen bonds would depend on the accessibility of their electrophilic regions (the σ-hole) and the presence of suitable halogen bond acceptors in the crystal lattice. The interplay between N-H···N hydrogen bonding and potential Br···N halogen bonding would be a key determinant of the crystal packing of this compound.
π-π Stacking Interactions in Organized Assemblies
π-π stacking is a non-covalent interaction between aromatic rings that plays a vital role in the stabilization of molecular assemblies. mdpi.commdpi.com These interactions are influenced by the electronic properties of the substituents on the aromatic ring and by steric factors. illinois.edu Electron-withdrawing groups on the aromatic ring can enhance π-π stacking interactions. illinois.edu
For this compound, the potential for π-π stacking is likely to be significantly hindered. The primary reason for this is the presence of the large and bulky tert-butyl group at the ortho position to the amino group. This group can sterically obstruct the face-to-face arrangement of the aromatic rings required for effective π-π stacking.
This hypothesis is supported by studies on similarly structured molecules. For example, in the crystal structure of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, no π–π stacking is observed. nih.gov The distance between the benzene (B151609) rings of adjacent molecules was found to be 3.858 Å, which is longer than the typical range of 3.3–3.6 Å for significant π–π interactions. nih.govnih.govnih.gov It is highly probable that the steric bulk of the tert-butyl group in this compound would similarly prevent the close approach of the aromatic rings, thereby precluding the formation of organized assemblies based on π-π stacking. Instead, the crystal structure would be dominated by the more directional hydrogen and halogen bonding interactions.
Catalysis and Ligand Design Incorporating 2,4 Dibromo 6 Tert Butyl Aniline Motifs
Applications in Homogeneous and Heterogeneous Catalysis
The application of a ligand in catalysis is the ultimate test of its design. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on soluble metal-ligand complexes. Heterogeneous catalysis involves a catalyst in a different phase, which can offer advantages in terms of separation and reuse.
There is a significant body of research on the use of aniline-derived ligands in various catalytic reactions. For example, half-sandwich ruthenium(II) complexes bearing 4-substituted aniline (B41778) derivatives have demonstrated catalytic activity in the transfer hydrogenation of ketones. Furthermore, transition metal complexes with ligands such as thiosemicarbazones, which can be derived from anilines, are known to catalyze cross-coupling reactions.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis Methodologies for Brominated Anilines
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. This has spurred research into "green" synthesis methods for brominated anilines, aiming to reduce the use of hazardous reagents and minimize waste.
Traditional bromination methods often involve the use of molecular bromine (Br₂), a toxic and corrosive substance that can lead to the formation of undesirable byproducts. wordpress.comnih.gov To address these issues, researchers are exploring alternative brominating agents and reaction conditions. One promising approach involves the use of N-bromosuccinimide (NBS) as a solid, easier-to-handle bromine source. wordpress.com While NBS is less hazardous than Br₂, its use still generates byproducts and has a lower atom economy. wordpress.com
A greener alternative involves the in situ generation of bromine from less hazardous precursors. For instance, the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce bromine directly in the reaction mixture, minimizing handling risks. nih.gov Another innovative method utilizes a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium, avoiding the use of elemental bromine altogether. acs.orgresearchgate.net
Furthermore, the use of eco-friendly solvents is a key aspect of green synthesis. Researchers have successfully employed 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF) for reactions involving aniline (B41778) derivatives. chemicalbook.com The development of solvent-free reaction conditions, such as solid-solid reactions, also presents a significant step towards more sustainable processes. researchgate.net
Exploration of Novel Reactivity Profiles and Derivatization Pathways
The unique structure of 2,4-Dibromo-6-(tert-butyl)aniline, with its sterically hindered and electronically modified aromatic ring, opens up avenues for exploring novel chemical reactions and creating a diverse range of derivatives.
The bromine atoms on the aniline ring are key functional handles for a variety of transformations. They can undergo substitution reactions with nucleophiles like amines and thiols, allowing for the introduction of new functional groups. These reactions are fundamental to building more complex molecular architectures.
Recent research has also focused on photoinduced reactions of anilines. For example, photoinduced difluoroalkylation of anilines has been demonstrated, offering a method to introduce fluorinated groups that can significantly alter the biological and material properties of the resulting compounds. acs.org Additionally, visible-light-promoted mono-bromination of aniline derivatives has been achieved without the need for photocatalysts, operating through the formation of an electron donor-acceptor (EDA) complex. researchgate.net This provides a highly regioselective method for synthesizing specific brominated products under mild conditions. researchgate.net
The amino group of the aniline can also be a site for derivatization. For instance, the formation of Schiff bases by reacting bromoanilines with aldehydes creates versatile ligands that can coordinate with metal ions to form complexes with interesting sensory and catalytic properties. nih.gov
Advanced Functional Materials Development Based on Derivatives
The derivatives of this compound hold significant promise for the development of advanced functional materials. wiley.com The incorporation of bromine atoms and the tert-butyl group can impart specific physical and chemical properties to polymers and other materials.
One area of interest is the synthesis of conducting polymers. Copolymers of aniline with heterocyclic compounds like pyrrole, thiophene, and furan (B31954) have been studied for their electronic and optical properties. physchemres.org The specific substituents on the aniline ring can influence properties such as ionization potential, electron affinity, and band gap, which are crucial for applications in electronics and optoelectronics. physchemres.org
Furthermore, derivatives of brominated anilines are being investigated for their potential in creating materials with specific biological activities. For example, some aniline derivatives have shown promise as antimicrobial and anticancer agents. The synthesis of aniline derivatives containing a 1,2,3-triazole system has been explored for their potential as drug candidates, with studies focusing on their pharmacokinetic profiles and lipophilicity. nih.gov The development of bromoaniline-based Schiff base chemosensors that can selectively detect metal ions highlights their potential application in environmental monitoring and diagnostics. nih.gov
Application of Chemoinformatics and Machine Learning for Property Prediction and Synthetic Route Discovery
The integration of computational tools, including chemoinformatics and machine learning, is revolutionizing the field of chemical research. These approaches can significantly accelerate the discovery and development of new molecules and synthetic pathways.
Theoretical calculations, such as Density Functional Theory (DFT), are being used to predict the physicochemical properties of aniline derivatives. physchemres.orgresearchgate.net These calculations can provide insights into properties like ionization potential, dipole moment, and electronic energy, which can be correlated with experimental data. researchgate.net This predictive power allows for the in silico screening of large numbers of virtual compounds, helping to identify promising candidates for synthesis and testing.
The application of these computational methods to the study of this compound and its derivatives can help in designing new molecules with desired properties and in optimizing their synthesis, paving the way for new discoveries and applications.
Q & A
Basic: What are the recommended synthetic routes for 2,4-Dibromo-6-(tert-butyl)aniline, and how can purity be optimized?
The synthesis typically involves bromination of 6-(tert-butyl)aniline derivatives. A common method employs selective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment (e.g., glacial acetic acid or dichloromethane). To optimize purity, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol or methanol. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of unreacted intermediates like 2-bromo-6-(tert-butyl)aniline .
Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?
For X-ray crystallography, use the SHELX suite (SHELXL for refinement). Key steps:
- Collect high-resolution data (≤ 0.8 Å) to resolve heavy atoms (Br).
- Apply TWIN commands if twinning is detected.
- Refine anisotropic displacement parameters for Br and tert-butyl groups.
- Validate using R-factor convergence (< 5%) and Hirshfeld surface analysis to confirm hydrogen bonding networks. SHELX’s robustness in handling halogenated aromatics makes it ideal for this compound .
Basic: What experimental methods are used to determine the physicochemical properties of this compound?
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures.
- Solubility : Shake-flask method in buffered solutions (pH 1–12) with UV-Vis quantification (λ = 254 nm).
- pKa : Potentiometric titration in water-ethanol mixtures, validated via computational methods (e.g., COSMO-RS). Reported experimental pKa values for analogs range from 3.8–4.2 due to electron-withdrawing Br substituents .
Advanced: How do structural modifications (e.g., tert-butyl vs. cyclohexyl groups) impact the pharmacological activity of this compound derivatives?
The tert-butyl group enhances lipophilicity (logP ~4.2), improving membrane permeability, while cyclohexyl analogs exhibit higher conformational rigidity. In vitro assays (e.g., 5-HT3 receptor binding) show tert-butyl derivatives have 2–3x higher affinity (IC₅₀ = 12 nM vs. 28 nM for cyclohexyl). Molecular docking (AutoDock Vina) reveals steric complementarity between the tert-butyl group and hydrophobic receptor pockets .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ (tert-butyl δ ~1.3 ppm; aromatic protons δ 6.8–7.5 ppm).
- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z: 351.96).
- FTIR : Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 560 cm⁻¹ (C-Br) confirm functional groups .
Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?
Contradictions arise from polymorphism or solvent impurities. Use differential scanning calorimetry (DSC) to detect polymorphs. For aqueous solubility, apply the Higuchi-Chi Square test to compare shake-flask vs. pH-partitioning methods. Recent studies show solubility in methanol is 22 mg/mL at 25°C, but drops to 8 mg/mL if trace water (>0.1%) is present .
Basic: What safety precautions are required when handling this compound?
- Use PPE (gloves, goggles) due to skin/eye irritation risks.
- Work under fume hoods to avoid inhalation (dust/vapor).
- Store in amber glass at 4°C under nitrogen to prevent bromine degradation.
- Neutralize spills with 10% sodium thiosulfate .
Advanced: How does computational modeling predict the environmental persistence of this compound?
EPI Suite estimates a half-life >180 days in soil (high logP = 4.2). QSAR models (TOPKAT) predict moderate bioaccumulation (BCF = 320). Molecular dynamics simulations show strong adsorption to humic acids (binding energy = −18.6 kcal/mol), suggesting limited groundwater mobility .
Basic: What are the key challenges in scaling up the synthesis of this compound?
- Bromination Selectivity : Over-bromination at the para position can occur; use stoichiometric Br₂ and low temps (0–5°C).
- Purification : Large-scale column chromatography is impractical; switch to fractional crystallization.
- Yield Optimization : Pilot studies report 65% yield via dropwise Br₂ addition over 4 hours .
Advanced: How can isotopic labeling (e.g., ¹³C-tert-butyl) aid in metabolic pathway studies of this compound?
¹³C-labeled analogs enable tracking via LC-MS/MS. In rat hepatocyte assays, the tert-butyl group undergoes hydroxylation (CYP3A4-mediated), forming 2,4-dibromo-6-(3-hydroxy-2,2-dimethylpropyl)aniline. Isotopic tracing confirms this as the primary metabolite (85% abundance), with minor glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
